molecular formula C15H12N2O3 B2385669 (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide CAS No. 444557-26-0

(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide

Cat. No. B2385669
CAS RN: 444557-26-0
M. Wt: 268.272
InChI Key: BXXOIYFXAIOXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide, commonly referred to as 2CN-FMHP, is an organic compound belonging to the class of nitriles. It is a colorless, viscous liquid with a faint odor and a melting point of -25°C. 2CN-FMHP has been extensively studied for its various biological and biochemical properties. In particular, it has been used as a model compound in various scientific studies, as it is relatively easy to synthesize and has a wide range of applications.

Scientific Research Applications

2CN-FMHP has been widely studied for its various scientific applications. It has been used to study the mechanism of action of various proteins and enzymes, as well as to investigate the effects of various drugs on the human body. In addition, it has been used to study the effects of various environmental pollutants on the environment. Furthermore, it has been used to study the effects of various hormones on the body, as well as to investigate the effects of various drugs on the immune system.

Mechanism of Action

The mechanism of action of 2CN-FMHP is not fully understood. However, it is believed that the compound has an inhibitory effect on certain enzymes and proteins. In particular, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.
Biochemical and Physiological Effects
2CN-FMHP has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the activity of certain enzymes and proteins, as well as to have an effect on the activity of certain hormones. In addition, it has been shown to have an effect on the immune system, as well as to have an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

2CN-FMHP has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable in solution. In addition, it can be used to study the effects of various environmental pollutants on the environment, as well as the effects of various drugs on the human body. However, one of the main limitations is that it is not very soluble in water, and therefore is not suitable for use in aqueous solutions.

Future Directions

There are a number of possible future directions for the use of 2CN-FMHP. One possible direction is to investigate its effects on other proteins and enzymes, such as those involved in the synthesis of proteins. In addition, it could be used to investigate the effects of various environmental pollutants on the environment. Furthermore, it could be used to investigate the effects of various drugs on the immune system, as well as to investigate the effects of various hormones on the body. Finally, it could be used to investigate the effects of various drugs on the metabolism of certain drugs.

Synthesis Methods

2CN-FMHP can be synthesized through a simple reaction between 2-cyano-N-furylmethyl-3-hydroxyphenylacetamide and sodium hydroxide. This reaction is carried out in aqueous solution at room temperature, and the resulting product is a colorless liquid. The reaction can be represented as follows:
2-cyano-N-furylmethyl-3-hydroxyphenylacetamide + NaOH → 2CN-FMHP + NaCl

properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-9-12(8-11-3-5-13(18)6-4-11)15(19)17-10-14-2-1-7-20-14/h1-8,18H,10H2,(H,17,19)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXOIYFXAIOXCO-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide

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